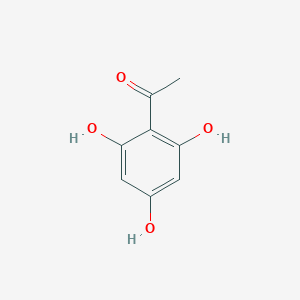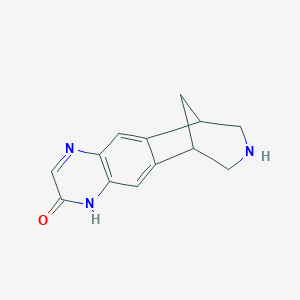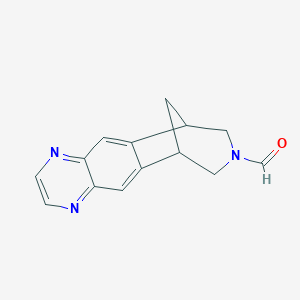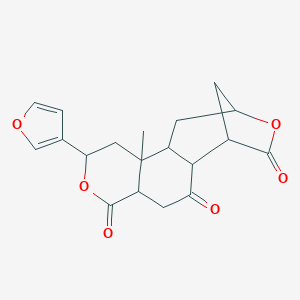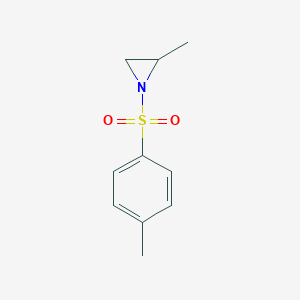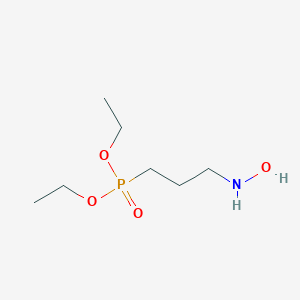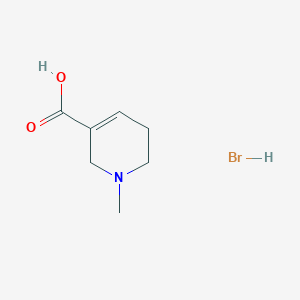
Arecaidine hydrobromide
Overview
Description
Arecaidine hydrobromide is a pyridine alkaloid derived from the hydrolysis of arecoline, which is found in the areca nut (Areca catechu). This compound is known for its potent inhibitory effects on the uptake of gamma-aminobutyric acid (GABA), making it a significant subject of study in neuroscience and pharmacology .
Mechanism of Action
Target of Action
Arecaidine hydrobromide, a derivative of arecoline, primarily targets the muscarinic and nicotinic acetylcholine receptors . These receptors play a crucial role in the nervous system, mediating various physiological responses such as muscle contraction, heart rate, and cognitive functions .
Mode of Action
This compound acts as an agonist at both muscarinic and nicotinic acetylcholine receptors . This means it binds to these receptors and activates them, mimicking the action of acetylcholine, a neurotransmitter. Furthermore, arecaidine has been shown to be a potent inhibitor for the uptake of the central inhibitory transmitter, gamma-aminobutyric acid (GABA) .
Biochemical Pathways
It is known that the activation of acetylcholine receptors can influence various downstream effects, including the modulation ofneuronal excitability , synaptic plasticity , and the release of other neurotransmitters . The inhibition of GABA uptake can lead to an increase in GABAergic activity, which generally results in a decrease in neuronal excitability .
Pharmacokinetics
Arecoline, from which arecaidine is derived, is rapidly metabolized to arecaidine mainly in the liver, but also in the kidney . The volume of distribution and clearance of arecoline have been reported, suggesting its potential to reach various tissues in the body . .
Result of Action
The activation of acetylcholine receptors by this compound can lead to various physiological effects, depending on the specific receptor subtype and its location. For instance, it can cause muscle contraction, changes in heart rate, or modulation of cognitive functions . The inhibition of GABA uptake can result in decreased neuronal excitability, potentially influencing mood and anxiety levels .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other substances, such as those found in betel quid (a mixture often containing areca nut), can potentially affect the absorption and metabolism of arecaidine . Furthermore, genetic factors, such as variations in the genes encoding for its target receptors or metabolic enzymes, can also influence its action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
Arecaidine hydrobromide interacts with several enzymes and proteins. It is a potent inhibitor of GABA uptake, affecting the function of GABA receptors . It also interacts with the H±coupled amino acid transporter 1 (PAT1, SLC36A1), inhibiting the uptake of L-proline .
Cellular Effects
This compound has various effects on cells. It influences cell function by modulating GABA receptor activity and L-proline uptake . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. It acts as a competitive inhibitor of L-proline uptake by binding to the PAT1 transporter . It also inhibits GABA uptake, affecting the function of GABA receptors .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as the H±coupled amino acid transporter 1 (PAT1, SLC36A1)
Preparation Methods
Synthetic Routes and Reaction Conditions: Arecaidine hydrobromide can be synthesized through the hydrolysis of arecoline. The process involves the reaction of arecoline with hydrobromic acid, resulting in the formation of this compound. The reaction typically requires controlled conditions to ensure the complete conversion of arecoline to this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity arecoline and hydrobromic acid, with stringent control over reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Arecaidine hydrobromide undergoes several types of chemical reactions, including:
Oxidation: Arecaidine can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert arecaidine to its reduced forms.
Substitution: Arecaidine can undergo substitution reactions, particularly with halogens and other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of arecaidine.
Reduction: Reduced forms of arecaidine.
Substitution: Halogenated arecaidine derivatives.
Scientific Research Applications
Arecaidine hydrobromide has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on GABA uptake and its potential role in modulating neurotransmitter activity.
Medicine: Investigated for its potential therapeutic applications in neurological disorders due to its inhibitory effects on GABA uptake.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development
Comparison with Similar Compounds
Arecoline: The parent compound from which arecaidine is derived. Arecoline has similar inhibitory effects on GABA uptake but is more toxic.
Guvacine: Another alkaloid found in areca nut with similar inhibitory effects on GABA uptake.
Guvacoline: Similar in structure and function to arecoline and arecaidine
Uniqueness: Arecaidine hydrobromide is unique due to its specific inhibitory effects on GABA uptake and its relatively lower toxicity compared to arecoline. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1-methyl-3,6-dihydro-2H-pyridine-5-carboxylic acid;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.BrH/c1-8-4-2-3-6(5-8)7(9)10;/h3H,2,4-5H2,1H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFFCPUUBJMUSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC=C(C1)C(=O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70208874 | |
| Record name | Arecaidine hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70208874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6013-57-6 | |
| Record name | Arecaidine hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006013576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arecaidine hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70208874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARECAIDINE HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19780T71TJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


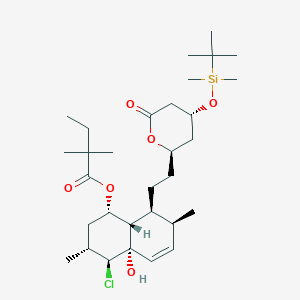
![7-aminobenzo[d]oxazol-2(3H)-one](/img/structure/B23961.png)

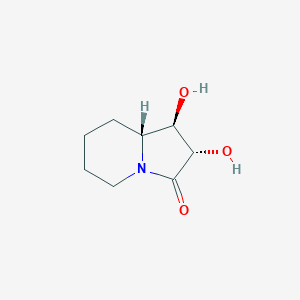
![Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate](/img/structure/B23971.png)

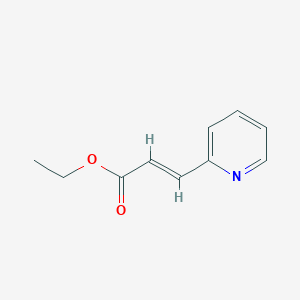
![1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B23979.png)
